molecular formula C10H11ClN2O3 B1664160 4-Chlorokynurenine CAS No. 75802-84-5

4-Chlorokynurenine

Cat. No.: B1664160
CAS No.: 75802-84-5
M. Wt: 242.66 g/mol
InChI Key: HQLHZNDJQSRKDT-UHFFFAOYSA-N
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Description

4-Chlorokynurenine is a prodrug of 7-Cl-kynurenic acid (7-Cl-KYNA), a potent, selective antagonist of the NMDA/glycine receptor.

Mechanism of Action

Target of Action

4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of this compound is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

This compound inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Biochemical Pathways

The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (this compound, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .

Pharmacokinetics

This compound has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .

Result of Action

The antagonism of the glycineB site of the NMDA receptor by this compound is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the NMDA receptor, which plays a key role in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is largely due to its role as a prodrug of 7-chlorokynurenic acid .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 7-chlorokynurenic acid, which then acts as a potent and selective antagonist at the glycine co-agonist site of NMDA receptors . This inhibition of NMDA receptors is believed to be the primary mechanism through which this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to have rapid-acting antidepressant effects similar to ketamine in behavioral models of depression in rodents .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to be active in animal models of neuropathic pain

Metabolic Pathways

This compound is involved in the kynurenine pathway . It is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . This conversion is a key step in the metabolic pathway of this compound .

Transport and Distribution

This compound is transported across the blood-brain barrier via the large neutral amino acid transporter 1 . Once in the central nervous system, it is converted to 7-chlorokynurenic acid in astrocytes .

Subcellular Localization

Given that it is converted to 7-chlorokynurenic acid in astrocytes , it is likely that it is localized to these cells within the central nervous system

Properties

IUPAC Name

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997196
Record name 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75802-84-5
Record name α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75802-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorokynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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